1-acetyl-N-(3-ethoxypropyl)piperidin-4-amine 1-acetyl-N-(3-ethoxypropyl)piperidin-4-amine
Brand Name: Vulcanchem
CAS No.: 897772-26-8
VCID: VC5450813
InChI: InChI=1S/C12H24N2O2/c1-3-16-10-4-7-13-12-5-8-14(9-6-12)11(2)15/h12-13H,3-10H2,1-2H3
SMILES: CCOCCCNC1CCN(CC1)C(=O)C
Molecular Formula: C12H24N2O2
Molecular Weight: 228.336

1-acetyl-N-(3-ethoxypropyl)piperidin-4-amine

CAS No.: 897772-26-8

Cat. No.: VC5450813

Molecular Formula: C12H24N2O2

Molecular Weight: 228.336

* For research use only. Not for human or veterinary use.

1-acetyl-N-(3-ethoxypropyl)piperidin-4-amine - 897772-26-8

Specification

CAS No. 897772-26-8
Molecular Formula C12H24N2O2
Molecular Weight 228.336
IUPAC Name 1-[4-(3-ethoxypropylamino)piperidin-1-yl]ethanone
Standard InChI InChI=1S/C12H24N2O2/c1-3-16-10-4-7-13-12-5-8-14(9-6-12)11(2)15/h12-13H,3-10H2,1-2H3
Standard InChI Key BDWRRYWYDLJVHD-UHFFFAOYSA-N
SMILES CCOCCCNC1CCN(CC1)C(=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-[4-(3-ethoxypropylamino)piperidin-1-yl]ethanone, reflects its bifurcated structure:

  • A piperidine ring substituted at the 4-position with a 3-ethoxypropylamine group.

  • An acetyl moiety at the 1-position of the piperidine nitrogen .

The stereochemistry remains uncharacterized in available literature, though computational models suggest a chair conformation for the piperidine ring with equatorial positioning of the acetyl group . The 3-ethoxypropyl side chain introduces conformational flexibility, potentially enhancing binding versatility in molecular interactions.

Table 1: Key Molecular Identifiers

PropertyValueSource
CAS No.897772-26-8
Molecular FormulaC12H24N2O2\text{C}_{12}\text{H}_{24}\text{N}_2\text{O}_2
Molecular Weight228.33 g/mol
SMILESCCOCCCNC1CCN(CC1)C(=O)C
InChI KeyBDWRRYWYDLJVHD-UHFFFAOYSA-N
PubChem CID4378091

Synthesis and Reaction Chemistry

Synthetic Routes

While no published procedure explicitly details the synthesis of 1-acetyl-N-(3-ethoxypropyl)piperidin-4-amine, analogous piperidine derivatization strategies provide methodological insights. A validated approach likely involves:

  • Nucleophilic Amination: Reacting 1-acetylpiperidin-4-amine with 3-ethoxypropyl bromide under basic conditions (e.g., K2_2CO3_3 in DMF) .

  • Reductive Amination: Condensing 4-aminopiperidine with 3-ethoxypropionaldehyde followed by acetylation .

The PMC study by Smith et al. (2020) demonstrates regioselective amination of dihydropyridine complexes at C5 using primary amines, a technique adaptable to piperidine systems . Their work highlights the critical role of temperature control (−40°C) and steric hindrance in minimizing elimination side reactions .

Stability and Reactivity

The compound’s stability profile remains undocumented, but structural analogs suggest:

  • pH Sensitivity: Protonation of the tertiary amine may occur below pH 6, affecting solubility.

  • Oxidative Stability: The acetyl group confers resistance to atmospheric oxidation compared to free amines .

Research Applications

Medicinal Chemistry

Piperidine derivatives constitute 8% of FDA-approved small-molecule drugs, primarily targeting neurological disorders. While 1-acetyl-N-(3-ethoxypropyl)piperidin-4-amine itself lacks reported bioactivity, its structural features align with known pharmacophores:

  • Acetyl Group: Enhances blood-brain barrier permeability via increased lipophilicity (logP1.2\log P \approx 1.2) .

  • Ethoxypropyl Side Chain: May engage in hydrophobic interactions with G protein-coupled receptors (GPCRs).

Table 2: Comparative Analysis of Piperidine Derivatives

CompoundSubstituentsResearch Use
1-Acetyl-N-(3-ethoxypropyl)piperidin-4-amineAcetyl, 3-ethoxypropylSynthetic intermediate
1-(3-Methoxypropyl)piperidin-4-amineMethoxypropylChiral ligand synthesis
1-Acetyl-4-aminopiperidineAcetylCatalysis studies
SupplierPurityPackagingPrice Range (USD)
SCBT>95%50 mg$120–$150
VWR>90%100 mg$95–$130

Future Directions

Analytical Characterization Gaps

Critical data deficiencies include:

  • Solubility Profile: Polar aprotic solvents (DMF, DMSO) are inferred but unverified.

  • Chromatographic Data: Lack of HPLC retention times or column compatibility studies.

Synthetic Optimization Opportunities

  • Catalytic Asymmetric Synthesis: Employing chiral catalysts to access enantiopure forms .

  • Flow Chemistry: Continuous processing to enhance yield and purity .

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